Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate
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Overview
Description
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylate ester group at the 4th position of the indole ring. It is a white crystalline solid that is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate typically involves the bromination of 7-methyl-1H-indole followed by esterification. One common method includes reacting 7-methyl-1H-indole with bromine in the presence of a base to introduce the bromine atom at the 5th position. The resulting 5-bromo-7-methyl-1H-indole is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted indoles.
Oxidation: Formation of oxidized derivatives like indole-4-carboxylic acid.
Reduction: Formation of reduced derivatives like 5-bromo-7-methyl-1H-indole-4-methanol.
Hydrolysis: Formation of 5-bromo-7-methyl-1H-indole-4-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methyl groups can influence its binding affinity and specificity, while the ester group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- 5-Bromo-1-methyl-1H-indole
- Methyl 6-bromo-1H-indole-4-carboxylate
Uniqueness
Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 5-bromo-7-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-5-8(12)9(11(14)15-2)7-3-4-13-10(6)7/h3-5,13H,1-2H3 |
InChI Key |
LIIIRPFXPNIVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C(=O)OC)Br |
Origin of Product |
United States |
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